![molecular formula C18H20F2N4O2S B2939338 5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008068-97-0](/img/structure/B2939338.png)
5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and a morpholine ring. The presence of fluorine atoms and the morpholine ring suggests that it might have some pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and the morpholine ring could influence its solubility .Scientific Research Applications
Antifungal Applications
Voriconazole: , a derivative of the compound , is a well-known antifungal drug used to treat several fungal infections such as aspergillosis, candidiasis, coccidioidomycosis, histoplasmosis, and penicilliosis . It acts on fungal metabolism and fungal cell membranes, making it a critical component in the fight against invasive fungal infections.
Late-stage Functionalization in Drug Development
The compound’s structure allows for late-stage functionalization, which is a process of modifying a drug molecule at a later stage in its synthesis to enhance its properties or reduce side effects . This is particularly useful for creating derivatives of existing drugs to improve efficacy or reduce toxicity.
Photoredox Reactions in Organic Synthesis
The compound can undergo photoredox-catalyzed hydroxymethylation, a reaction that uses light to activate a catalyst which then induces a chemical change in the compound . This type of reaction is valuable in organic synthesis for creating complex molecules with high precision.
NMR Spectroscopy in Structural Elucidation
The compound’s structure has been studied using 1D and 2D NMR techniques, such as HSQC and HMBC . These techniques are essential for determining the structure of organic compounds, which is crucial for understanding their function and reactivity.
Antifungal Drug Resistance Research
Research into the compound’s derivatives, like Voriconazole, contributes to understanding and overcoming drug resistance in fungi . Modifications to the compound can lead to new drugs that are more effective against resistant strains.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O2S/c1-9-7-23(8-10(2)26-9)15(12-4-5-13(19)14(20)6-12)16-17(25)24-18(27-16)21-11(3)22-24/h4-6,9-10,15,25H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGHXNMBHPWURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




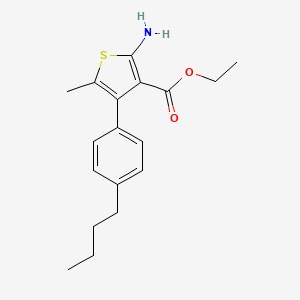
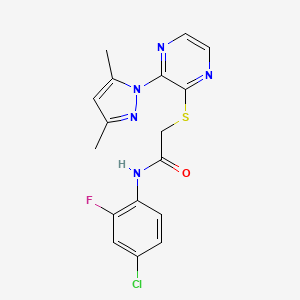
![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)
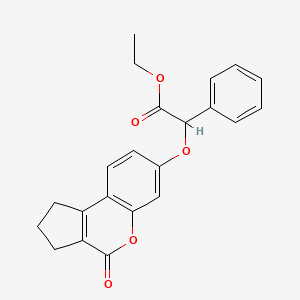
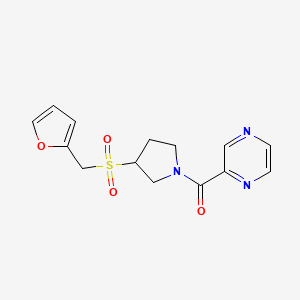
![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)
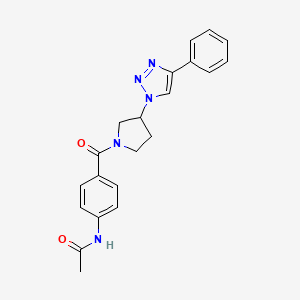
![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)